molecular formula C14H16N4O2S2 B13351775 N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B13351775
M. Wt: 336.4 g/mol
InChI Key: SVDLSESOVAULFC-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a thiophen-2-yl group. A sulfanyl bridge at position 2 connects the oxadiazole to an acetamide moiety, with the amide nitrogen bearing a 1-cyano-1,2-dimethylpropyl substituent. Below, we compare this compound with structurally related analogs, focusing on synthetic routes, spectral characteristics, and bioactivity.

Properties

Molecular Formula

C14H16N4O2S2

Molecular Weight

336.4 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H16N4O2S2/c1-9(2)14(3,8-15)16-11(19)7-22-13-18-17-12(20-13)10-5-4-6-21-10/h4-6,9H,7H2,1-3H3,(H,16,19)

InChI Key

SVDLSESOVAULFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(O1)C2=CC=CS2

Origin of Product

United States

Biological Activity

N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications in medicinal chemistry and materials science.

Chemical Structure and Synthesis

The compound features a cyano group, a thiophene ring, and an acetamide moiety. The synthesis typically involves several key steps:

  • Formation of the Cyano Group : Achieved through reactions with cyanating agents.
  • Introduction of the Thiophene Ring : Often via palladium-catalyzed cross-coupling methods.
  • Formation of the Acetamide Moiety : Involves reacting an amine with acylating agents like acetic anhydride.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
  • Receptor Interaction : It potentially interacts with various receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial and fungal strains.

Anticancer Potential

The compound's ability to modulate enzyme activity may extend to cancer treatment applications. Research into related compounds has indicated potential anticancer properties through apoptosis induction in cancer cell lines.

Anti-inflammatory Effects

Compounds with similar moieties have been investigated for their anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Activity Study : A study on thiophene-containing compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Anticancer Screening : Research evaluating the cytotoxic effects of related acetamides on various cancer cell lines indicated promising results .
  • Inflammation Model : In vivo studies using animal models showed that compounds similar to this compound could reduce inflammation markers significantly .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure TypeBiological Activity
N-(1-cyano-1,2-dimethylpropyl)-2-(phenyl)acetamidePhenyl ringModerate antimicrobial
N-(1-cyano-1,2-dimethylpropyl)-2-(furan)acetamideFuran ringAnticancer potential

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Features

Compound Name (Reference) Oxadiazole Substituent Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound 5-(Thiophen-2-yl) 1-Cyano-1,2-dimethylpropyl C₁₈H₂₁N₅O₂S₂* ~407.5* Not reported
7c–7f 5-[(2-Amino-1,3-thiazol-4-yl)methyl] Methylphenyl derivatives C₁₆H₁₇N₅O₂S₂–C₁₇H₁₉N₅O₂S₂ 375–389 134–178
4 5-(Diphenylmethyl) Pyrazin-2-yl C₂₃H₁₉N₅O₂S 453.5 Not reported
CDD-934506 5-(4-Methoxyphenyl) 4-Nitrophenyl C₁₇H₁₄N₄O₄S 386.4 Not reported
8e 5-(Indol-3-ylmethyl) 2-Methylphenyl C₂₀H₁₈N₄O₂S 378.4 155
8v 5-(Indol-3-ylmethyl) 2-Methyl-6-nitrophenyl C₂₀H₁₇N₅O₄S 423.4 Not reported
Key Observations:
  • Oxadiazole Substituents: The target compound’s thiophene group contrasts with amino-thiazole (7c–7f), diphenylmethyl (4), methoxyphenyl (CDD-934506), and indolylmethyl (8e, 8v) substituents. Thiophene may enhance π-π stacking interactions compared to bulkier groups like diphenylmethyl .
  • Acetamide Substituents: The 1-cyano-1,2-dimethylpropyl group introduces steric bulk and a polar cyano moiety, differing from aromatic (e.g., pyrazin-2-yl , nitrophenyl ) or methylphenyl substituents. This could improve metabolic stability compared to compounds with hydrolytically labile groups (e.g., nitro ).

Spectroscopic Comparison

Infrared (IR) Spectroscopy:
  • Target Compound : Expected peaks for C≡N (2240 cm⁻¹), C=O (1680–1700 cm⁻¹), and C-O-C (oxadiazole, ~1250 cm⁻¹). Thiophene C-S-C absorption near 700 cm⁻¹ .
  • 7c–7f : Show N-H (3300 cm⁻¹), C=O (1680 cm⁻¹), and C=N (1600 cm⁻¹) .
  • 8e : Exhibits N-H (3280 cm⁻¹) and indole C=C (1500–1600 cm⁻¹) .
¹H-NMR:
  • Target Compound: Key signals include thiophene protons (δ 6.9–7.5 ppm), dimethylpropyl CH₃ (δ 1.2–1.5 ppm), and cyano group absence of protons.
  • 4 : Pyrazine protons at δ 8.5–9.0 ppm; diphenylmethyl CH at δ 5.2 ppm.
  • 8v : Nitrophenyl protons at δ 8.0–8.5 ppm; indole NH at δ 10.5 ppm.

Stability and Degradation

  • Stress Degradation: Analog 8e underwent UV-spectroscopic stability studies under acidic/alkaline conditions, showing susceptibility to hydrolysis at the acetamide bond . The target’s cyano group may reduce hydrolytic degradation compared to methylphenyl analogs.

Preparation Methods

Step 1: Formation of the Oxadiazole Ring

  • Starting Materials : Thiophen-2-carboxylic acid hydrazide and a suitable carbonyl compound (e.g., an aldehyde or ketone).
  • Reaction Conditions : The reaction is typically carried out in a solvent like ethanol or methanol under reflux conditions.

Step 2: Introduction of the Sulfanyl Group

  • Reagents : A thiolating agent such as Lawesson's reagent or phosphorus pentasulfide.
  • Reaction Conditions : The reaction is often performed in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Step 3: Attachment of the Dimethylpropyl Moiety

  • Reagents : 1-Cyano-1,2-dimethylpropylamine and a suitable coupling agent (e.g., dicyclohexylcarbodiimide (DCC)).
  • Reaction Conditions : The reaction is typically carried out in a solvent like dichloromethane (DCM) or DMF.

Research Discoveries and Challenges

While specific research on This compound is limited, compounds with similar structures have shown potential in medicinal chemistry. Challenges in synthesizing such compounds include the need for precise control over reaction conditions to achieve high yields and purity.

Data Tables

Due to the lack of specific data on this compound, a general table outlining the synthesis of similar oxadiazole derivatives is provided:

Step Reagents Solvent Conditions
1. Oxadiazole Formation Thiophen-2-carboxylic acid hydrazide, Carbonyl Compound Ethanol/Methanol Reflux
2. Thiolation Lawesson's Reagent or P4S10 THF/DMF Room Temperature to 100°C
3. Amidation 1-Cyano-1,2-dimethylpropylamine, DCC DCM/DMF Room Temperature

Q & A

Q. General Protocol :

Oxadiazole Formation : Cyclize hydrazide derivatives with CS2_2/KOH to form 1,3,4-oxadiazole-2-thiols .

S-Alkylation : React the thiol with 2-chloro-N-(substituted)acetamide in DMF/NaH to form the sulfanyl linkage .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. Example Reaction Table :

StepReagents/ConditionsYield (%)Reference
Oxadiazole CyclizationCS2_2, KOH, EtOH, reflux, 6h70–85
S-Alkylation2-Chloroacetamide, DMF, NaH, 0–5°C, 2h60–75

Advanced: How can reaction yields be optimized for the S-alkylation step in oxadiazole-acetamide synthesis?

Q. Key Variables :

  • Solvent : Replace DMF with THF for better nucleophilic substitution kinetics .
  • Base : Use K2_2CO3_3 instead of NaH for milder conditions, reducing side reactions (e.g., over-alkylation) .
  • Temperature : Maintain 0–5°C to minimize thiol oxidation to disulfides .
    Validation : Monitor reaction progress via TLC (Rf_f = 0.5 in EtOAc/hexane 1:1) and characterize intermediates by FT-IR (C=S stretch at 1250–1150 cm1^{-1}) .

Basic: What analytical techniques are critical for characterizing this compound’s stability under storage?

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperature (e.g., >200°C indicates stability for long-term storage) .
  • HPLC-PDA : Detect degradation products (e.g., hydrolysis of the cyano group to amide) under accelerated stability conditions (40°C/75% RH) .
  • UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., oxadiazole π→π* transitions at ~270 nm) to track photodegradation .

Advanced: How can computational methods aid in predicting this compound’s pharmacokinetic properties?

Q. Approaches :

  • Lipinski’s Rule : Calculate logP (<5), molecular weight (<500 Da), and H-bond donors/acceptors to predict oral bioavailability .
  • ADMET Prediction : Use software like SwissADME to model CYP450 metabolism (e.g., CYP3A4-mediated oxidation of thiophene) .
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) based on polar surface area (<90 Ų) .

Basic: What are the primary challenges in crystallizing this compound for X-ray diffraction studies?

  • Low Symmetry : The asymmetric substitution pattern (thiophene, cyano, dimethylpropyl) complicates crystal packing .
  • Solvent Choice : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality .
    Solution : Employ SHELXD for structure solution from low-resolution data (<1.0 Å), refining with SHELXL .

Advanced: How can contradictory results in enzyme inhibition assays be addressed?

Case Study : Inconsistent IC50_{50} values against lipoxygenase.
Methodology :

  • Enzyme Source : Compare recombinant vs. tissue-extracted enzymes (post-translational modifications affect activity) .
  • Inhibitor Pre-treatment : Pre-incubate compound with β-mercaptoethanol to test redox-sensitive activity .
  • Negative Controls : Include known inhibitors (e.g., nordihydroguaiaretic acid) to validate assay conditions .

Basic: What functional groups in this compound are prone to metabolic modification?

  • Thiophene : Susceptible to CYP450-mediated oxidation to reactive sulfoxide intermediates .
  • Cyano Group : May undergo hydrolysis to carboxylic acid in hepatic microsomes .
    Validation : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

Advanced: How can regioselectivity issues in oxadiazole synthesis be mitigated?

Problem : Competing formation of 1,2,4-oxadiazole vs. 1,3,4-oxadiazole.
Solutions :

  • Catalyst : Use iodine in DMSO to favor 1,3,4-oxadiazole via oxidative cyclization .
  • Protecting Groups : Temporarily block reactive sites (e.g., acetylate thiols) to direct cyclization .

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